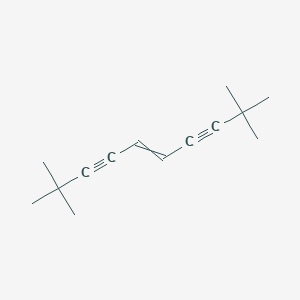
5-Decene-3,7-diyne, 2,2,9,9-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Decene-3,7-diyne, 2,2,9,9-tetramethyl-: is an organic compound with the molecular formula C14H20 and a molecular weight of 188.3086 g/mol . This compound is characterized by its unique structure, which includes a decene backbone with two triple bonds and four methyl groups at positions 2, 2, 9, and 9 . The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Decene-3,7-diyne, 2,2,9,9-tetramethyl- typically involves the use of alkyne and alkene precursors. One common method includes the coupling of propargyl and vinyl derivatives under specific conditions . The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alkanes or alkenes.
Substitution: The presence of triple bonds allows for substitution reactions, where halogens or other substituents can be introduced using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, organometallic reagents, inert atmosphere.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes, alkenes.
Substitution: Halogenated derivatives, organometallic compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-Decene-3,7-diyne, 2,2,9,9-tetramethyl- is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound’s reactivity makes it a valuable tool in biological research, particularly in the study of enzyme mechanisms and metabolic pathways. It can be used to probe the activity of specific enzymes or to create labeled compounds for imaging studies.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.
Mécanisme D'action
The mechanism of action of 5-Decene-3,7-diyne, 2,2,9,9-tetramethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression .
Comparaison Avec Des Composés Similaires
- 2,2,9,9-Tetramethyldec-5-ene-3,7-diyne
- 2,2,7,7-Tetramethyl-3,5-octadiyne
Comparison: Compared to similar compounds, 5-Decene-3,7-diyne, 2,2,9,9-tetramethyl- stands out due to its specific arrangement of triple bonds and methyl groups. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications .
Propriétés
Numéro CAS |
102745-35-7 |
|---|---|
Formule moléculaire |
C14H20 |
Poids moléculaire |
188.31 g/mol |
Nom IUPAC |
2,2,9,9-tetramethyldec-5-en-3,7-diyne |
InChI |
InChI=1S/C14H20/c1-13(2,3)11-9-7-8-10-12-14(4,5)6/h7-8H,1-6H3 |
Clé InChI |
UUSGALMHPVDLPR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C#CC=CC#CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















